

GNE-6776: A Selective Allosteric Inhibitor of USP7 - A Technical Guide

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Compound of Interest

Compound Name: GNE-6776

Cat. No.: B15582699

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its central role in regulating the stability of key proteins implicated in tumor progression and suppression. **GNE-6776** is a potent, selective, and orally bioavailable small-molecule inhibitor of USP7. This technical guide provides a comprehensive overview of **GNE-6776**, detailing its allosteric mechanism of action, biochemical and cellular activity, and preclinical efficacy. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and visual representations of key pathways and workflows to support further investigation into the therapeutic potential of USP7 inhibition.

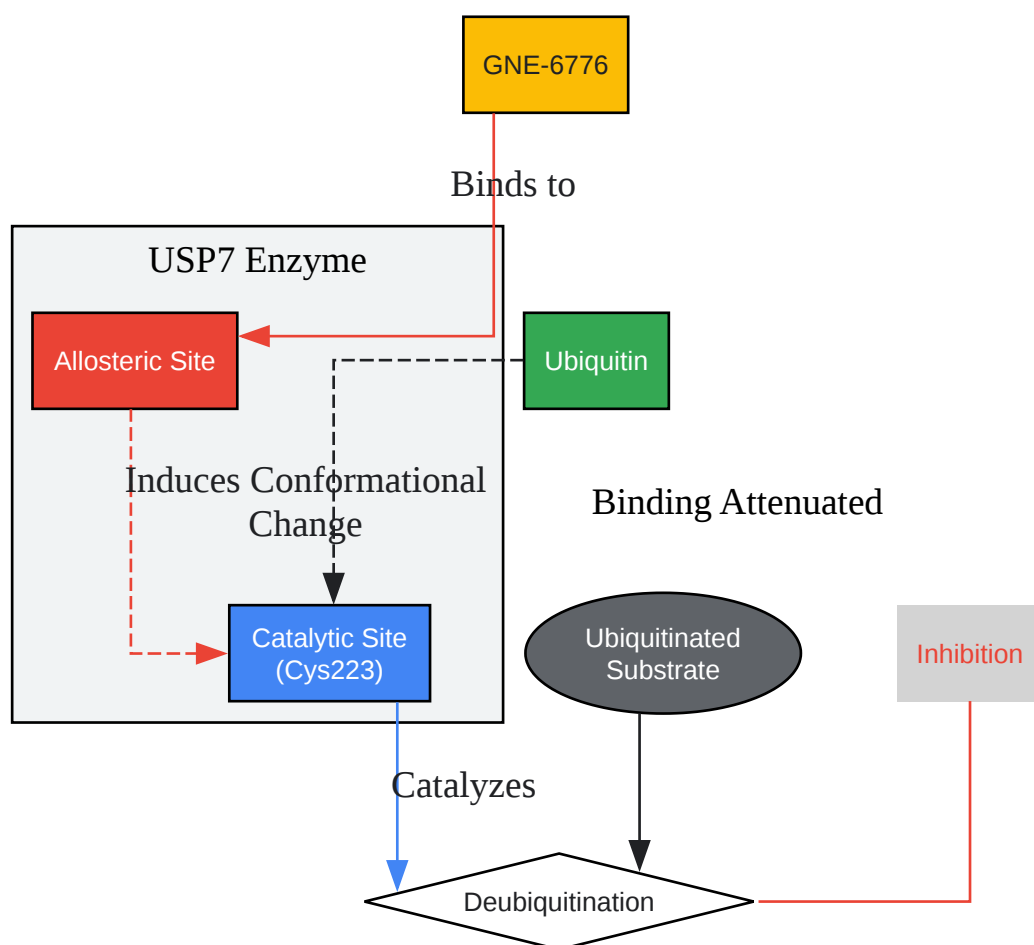
Introduction to USP7

The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation and maintaining cellular homeostasis. Deubiquitinating enzymes (DUBs) counteract ubiquitination, rescuing proteins from degradation. USP7 is a deubiquitinase that plays a pivotal role in a variety of cellular processes, including cell cycle regulation, DNA repair, and immune response, by deubiquitinating a wide range of substrates.[1] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. [1][2] By inhibiting USP7, MDM2 levels are reduced, leading to the stabilization and activation of p53, which can, in turn, induce apoptosis and cell cycle arrest in cancer cells.[1] The

multifaceted role of USP7 in cancer-related pathways makes it an attractive target for therapeutic intervention.[3][4]

GNE-6776: Mechanism of Action

GNE-6776 is a non-covalent, allosteric inhibitor of USP7.[5][6] Structural studies have revealed that **GNE-6776** binds to a site on USP7 approximately 12 Å away from the catalytic cysteine.[5][7][8] This binding event attenuates the interaction of ubiquitin with USP7, thereby inhibiting its deubiquitinase activity.[5][7][8] This allosteric mode of inhibition is a key contributor to the high selectivity of **GNE-6776** for USP7 over other deubiquitinating enzymes.[5]



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Allosteric Inhibition of USP7 by **GNE-6776**.

Data Presentation

Biochemical Potency and Selectivity

GNE-6776 demonstrates potent and selective inhibition of USP7 in biochemical assays.

Parameter	Value	Reference
USP7 IC50 (Full-Length)	1.34 μ M	[2] [9]
USP7 IC50 (Catalytic Domain)	0.61 μ M	[2]
EOL-1 cells IC50	1.54 μ M	[1]

The selectivity of **GNE-6776** has been evaluated against a panel of other deubiquitinating enzymes, highlighting its high specificity for USP7.

Deubiquitinase	% Inhibition at 100 μ M GNE-6776	Reference
USP47	>200 μ M (IC50)	[2] [9]
USP5	>200 μ M (IC50)	[2] [9]

In Vitro Pharmacokinetic Properties

Parameter	Value	Reference
Human Plasma Protein Binding (hPPB)	Not specified	[2]
Rat Plasma Protein Binding (rPPB)	Not specified	[2]
Mouse Plasma Protein Binding (mPPB)	Not specified	[2]
Human Hepatocyte Intrinsic Clearance (hHep Clint)	Not specified	[2]
Rat Hepatocyte Intrinsic Clearance (rHep Clint)	Not specified	[2]
Mouse Hepatocyte Intrinsic Clearance (mHep Clint)	Not specified	[2]
Caco-2 Permeability (Papp)	Not specified	[2]

Note: Specific values for many in vitro pharmacokinetic parameters were not explicitly provided in the search results.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated that **GNE-6776** is orally bioavailable.[\[10\]](#)
[\[11\]](#)

Dose	Parameter	Value	Reference
100 mg/kg (Oral Gavage)	Cmax	Not specified	[10] [11]
AUC	Not specified	[10] [11]	
T1/2	Not specified	[10] [11]	
200 mg/kg (Oral Gavage)	Cmax	Not specified	[10] [11]
AUC	Not specified	[10] [11]	
T1/2	Not specified	[10] [11]	

Note: Specific values for Cmax, AUC, and T1/2 were not explicitly provided in the search results.

In Vivo Anti-Tumor Efficacy

GNE-6776 has demonstrated significant anti-tumor activity in preclinical xenograft models.[\[12\]](#)
[\[13\]](#)

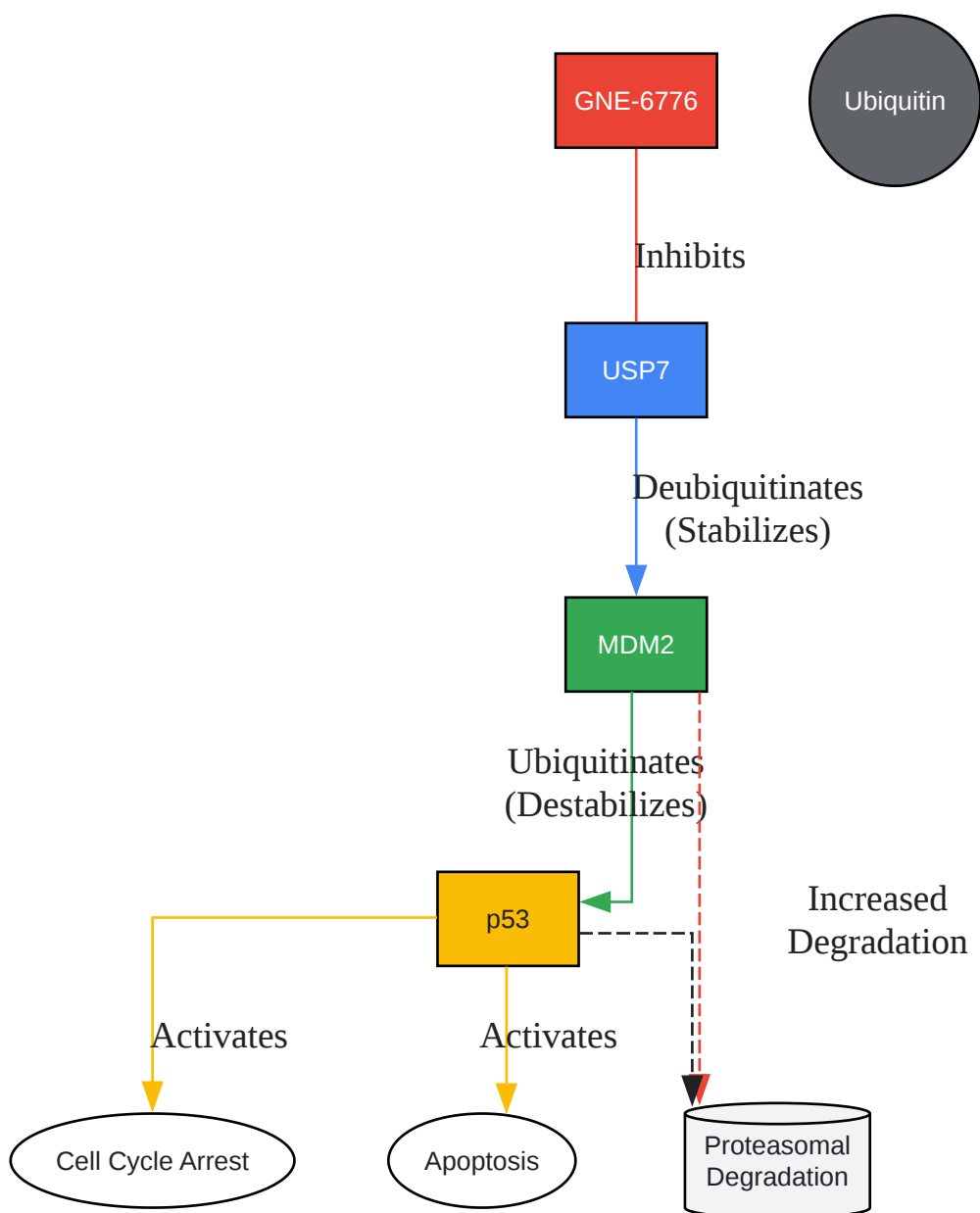
Cancer Model	Mouse Model	Dosing Regimen	Key In Vivo Findings	Reference
Non-Small Cell Lung Cancer (NSCLC) - A549 & H1299 Xenografts	Nude Mice	15 and 30 mg/kg, intraperitoneally	Significantly inhibited tumor growth in a dose-dependent manner without affecting body weight. Reduced expression of proliferation and metastasis markers (CDK6, C-myc, N-cadherin) and increased expression of GSK3 β in tumor tissue.	[12][13]
EOL-1 Xenografts	Not specified	100 or 200 mg/kg; oral gavage on a once or twice daily schedule; for 10 days	Significant EOL-1 xenograft growth inhibition.	[11][14]

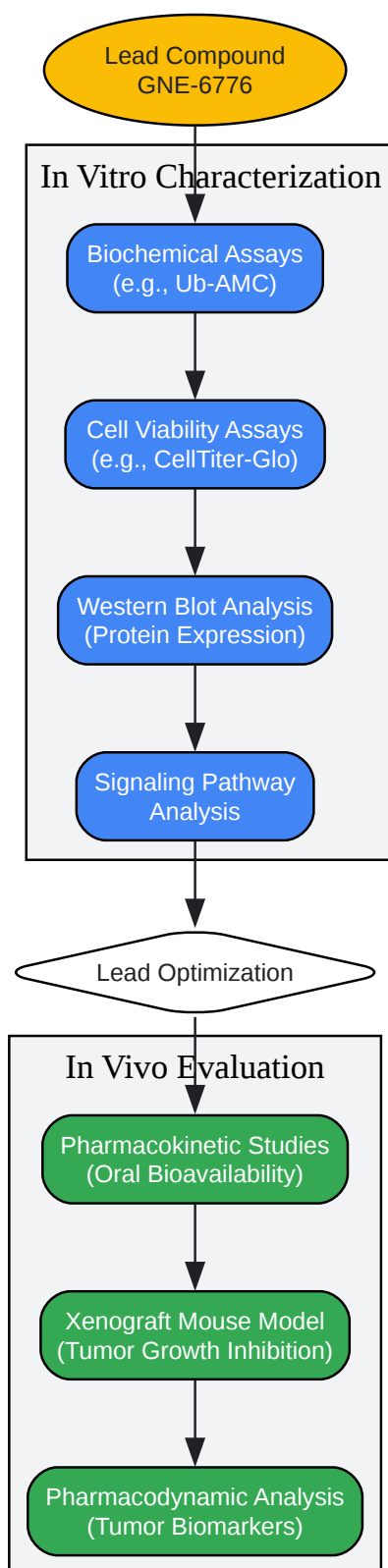
Signaling Pathway Modulation

Inhibition of USP7 by **GNE-6776** leads to the modulation of several critical signaling pathways implicated in cancer.

p53/MDM2 Pathway

By inhibiting USP7, **GNE-6776** prevents the deubiquitination of MDM2, leading to its degradation.[1][6] This, in turn, stabilizes p53, resulting in the upregulation of its downstream targets like p21, which promotes cell cycle arrest and apoptosis.[1][6]





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